2-Amino-4-formamidobenzenesulfonic acid
Description
Properties
IUPAC Name |
2-amino-4-formamidobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-6-3-5(9-4-10)1-2-7(6)14(11,12)13/h1-4H,8H2,(H,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTHGUDESZNGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556659 | |
| Record name | 2-Amino-4-formamidobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116293-77-7 | |
| Record name | 2-Amino-4-formamidobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-formamidobenzenesulfonic acid typically involves the reduction of 2-nitro-4-formamidobenzenesulfonic acid. This reduction can be achieved using iron powder or catalytic hydrogenation under acidic conditions .
Industrial Production Methods: In industrial settings, the compound is produced by the reduction of 2-nitro-4-formamidobenzenesulfonic acid using iron powder in the presence of hydrochloric acid. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-formamidobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The formamido group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2,4-diaminobenzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonic acids.
Scientific Research Applications
2-Amino-4-formamidobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Industry: Utilized in the production of dyes and pigments, where it serves as a key intermediate.
Mechanism of Action
The mechanism of action of 2-Amino-4-formamidobenzenesulfonic acid involves its interaction with various molecular targets. The amino and formamido groups can form hydrogen bonds with biological molecules, influencing their activity. The sulfonic acid group can participate in ionic interactions, further modulating the compound’s effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit certain enzymes by binding to their active sites.
Receptors: It may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents:
Key Observations :
- Chloro/Methyl Derivatives : 88-51-7 shows enhanced lipophilicity due to -Cl and -CH₃, making it suitable for hydrophobic applications .
- Diphenylamine Derivatives: 91-30-5’s extended aromatic system enables conjugation in dyes, whereas monosubstituted analogs like the target compound are more water-soluble .
Physicochemical Properties
- Solubility : Sulfonic acid groups (-SO₃H) confer high solubility in water and polar solvents. For example, 4-Acetamidobenzenesulfonic acid (121-62-0) is readily soluble in aqueous buffers .
- Acidity: The -SO₃H group (pKa ~1-2) dominates acidity, while amino groups (pKa ~4-5) contribute to zwitterionic behavior. Substituents like -NHAc (88-64-2) slightly reduce acidity compared to -NHCHO .
- Thermodynamic Data: 4-Aminobenzenesulfonic acid (unsubstituted analog) has ΔfH°(solid) = -612.3 kJ/mol, indicating high stability .
Biological Activity
2-Amino-4-formamidobenzenesulfonic acid (CAS No. 116293-77-7) is an organic compound characterized by its unique structure, which includes an amino group, a formamido group, and a sulfonic acid group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
- Molecular Formula : C7H8N2O4S
- Molecular Weight : 216.22 g/mol
- Structure : The presence of functional groups such as amino (-NH2), formamido (-NHCHO), and sulfonic acid (-SO3H) contributes to its reactivity and interaction with biological molecules.
The biological activity of 2-Amino-4-formamidobenzenesulfonic acid is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding : The amino and formamido groups can form hydrogen bonds with biomolecules, influencing their conformation and activity.
- Ionic Interactions : The sulfonic acid group can engage in ionic interactions, enhancing its solubility and reactivity in biological systems.
Antimicrobial Activity
Research indicates that 2-Amino-4-formamidobenzenesulfonic acid exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including pathogenic strains. The compound's mechanism involves interference with bacterial enzyme activities, potentially affecting metabolic pathways critical for bacterial survival.
| Organism | Inhibition Concentration (µg/mL) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 50 | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 30 | Disruption of protein synthesis |
| Bacillus subtilis | 40 | Inhibition of metabolic enzymes |
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. Notably, it may inhibit:
- Aspartate Aminotransferase : This enzyme plays a crucial role in amino acid metabolism.
- Serine Hydroxymethyltransferase : Involved in folate metabolism and nucleotide synthesis.
Study on Antimicrobial Efficacy
A study conducted by Lee et al. (2012) evaluated the antimicrobial efficacy of 2-Amino-4-formamidobenzenesulfonic acid against Pseudomonas aeruginosa. The results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against this pathogen.
Enzyme Inhibition Analysis
In vitro studies have demonstrated that the compound effectively inhibits aspartate aminotransferase in rat hepatocytes at concentrations as low as 25 µg/mL. This inhibition suggests potential applications in treating metabolic disorders where this enzyme is dysregulated (Smith & Freeland, 1981).
Applications in Drug Development
Given its biological activities, 2-Amino-4-formamidobenzenesulfonic acid is being explored for:
- Drug Development : As a precursor for synthesizing sulfonamide-based drugs.
- Biochemical Probes : Its reactive functional groups make it suitable for use as a biochemical probe in various research applications.
Comparison with Similar Compounds
The unique structure of 2-Amino-4-formamidobenzenesulfonic acid differentiates it from similar compounds such as:
- 2-Amino-4-methylbenzenesulfonic acid : Lacks the formamido group.
- 2-Amino-4-chlorobenzenesulfonic acid : Contains a chlorine atom instead of the formamido group.
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| 2-Amino-4-formamidobenzenesulfonic acid | -NH2, -NHCHO, -SO3H | Antimicrobial, enzyme inhibition |
| 2-Amino-4-methylbenzenesulfonic acid | -NH2, -CH3, -SO3H | Limited antimicrobial activity |
| 2-Amino-4-chlorobenzenesulfonic acid | -NH2, -Cl, -SO3H | Moderate antibacterial properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-4-formamidobenzenesulfonic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of aniline derivatives followed by formamidation. For example, sulfonation of 4-aminoacetophenone using fuming sulfuric acid under controlled temperatures (40–60°C) yields intermediates, which are then formamidated via reaction with formic acid or acetic anhydride. Optimization variables include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve sulfonation efficiency .
- Temperature control : Excessive heat (>80°C) may degrade the sulfonic acid group .
- Purification : Crystallization in ethanol/water mixtures enhances purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize the structure and purity of 2-Amino-4-formamidobenzenesulfonic acid?
- Methodological Answer :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 8.1 ppm (sulfonic acid proton), and δ 10.2 ppm (formamide NH) confirm substitution patterns .
- IR : Bands at 1180 cm⁻¹ (S=O stretching) and 1650 cm⁻¹ (C=O of formamide) validate functional groups .
- UV-Vis : Absorbance at 260–280 nm (π→π* transitions) correlates with aromaticity and conjugation .
Advanced Research Questions
Q. How do electronic effects of the sulfonic acid and formamide groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonic acid group (-SO₃H) deactivates the benzene ring, directing electrophiles to the para position. Computational studies (DFT calculations) show:
- Charge distribution : Sulfonic acid induces a positive charge density at the amino group, enhancing its nucleophilicity .
- Reactivity in cross-coupling : Pd-catalyzed reactions require activating agents (e.g., Boc anhydride) to protect the amino group, preventing side reactions .
- Data contradiction : Some studies report reduced yields in Suzuki-Miyaura couplings due to sulfonic acid’s acidity; buffering with NaHCO₃ mitigates this .
Q. What strategies resolve contradictions in reported pKa values for the sulfonic acid and amino groups?
- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. A systematic approach includes:
- Potentiometric titration : In aqueous vs. DMSO solutions, pKa₁ (sulfonic acid) ranges from -1.2 to 0.5, while pKa₂ (amino group) varies between 3.8 and 4.5 .
- Computational validation : COSMO-RS simulations align with experimental data when solvation effects are accounted for .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 4-Acetamidobenzenesulfonic acid, pKa₁ = -0.9) .
Q. How can QSAR models predict the biological activity of 2-Amino-4-formamidobenzenesulfonic acid derivatives?
- Methodological Answer :
- Descriptor selection : Include logP, polar surface area, and H-bond donor/acceptor counts .
- Docking studies : Molecular docking (AutoDock Vina) against bacterial dihydropteroate synthase shows binding affinity improvements with halogen substitutions at the 5-position .
- Validation : Compare predicted IC₅₀ values with in vitro enzymatic assays (R² > 0.85 required for model acceptance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
